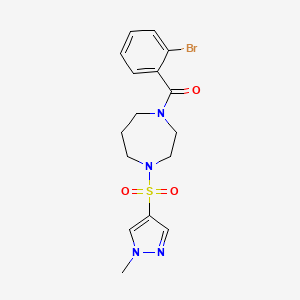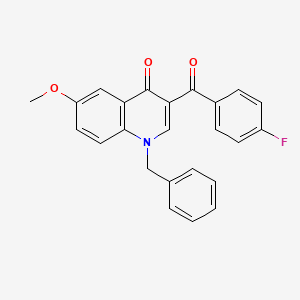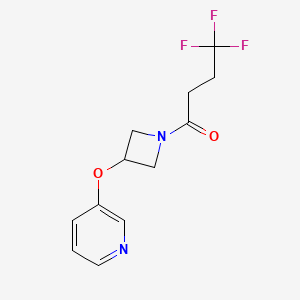
4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, pyridinyl, and azetidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4,4,4-trifluorobutanone with 3-(pyridin-3-yloxy)azetidine under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Chemical Biology: Researchers explore its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The pyridinyl and azetidinyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione: This compound shares the trifluoromethyl and pyridinyl groups but lacks the azetidinyl moiety.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar in having a trifluoromethyl group but with a phenyl group instead of pyridinyl and azetidinyl groups.
Uniqueness
4,4,4-Trifluoro-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one is unique due to the combination of trifluoromethyl, pyridinyl, and azetidinyl groups in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4,4,4-trifluoro-1-(3-pyridin-3-yloxyazetidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)4-3-11(18)17-7-10(8-17)19-9-2-1-5-16-6-9/h1-2,5-6,10H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHGAAIMYUTKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(F)(F)F)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethan-1-one](/img/structure/B2704606.png)
![4-acetyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2704609.png)
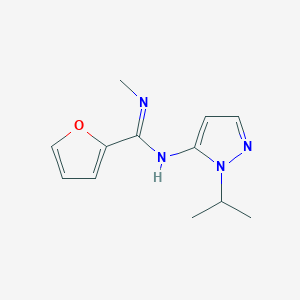
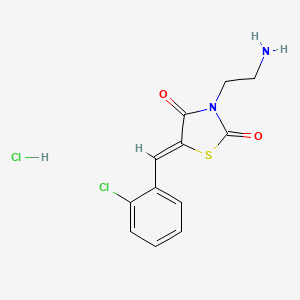
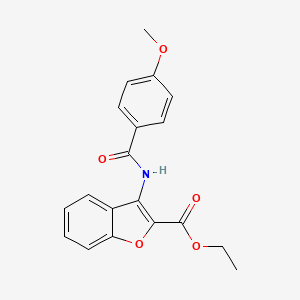
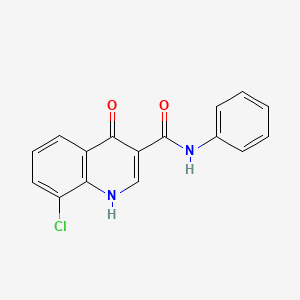
![3-(N-methyl4-methoxybenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide](/img/structure/B2704615.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2704616.png)
![4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2704617.png)
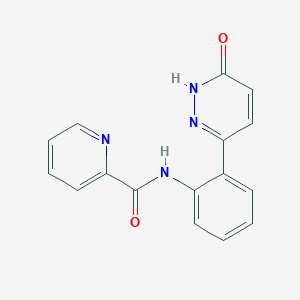
![2-[2-(furan-2-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2704620.png)
![N-(1-cyanocyclopentyl)-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B2704622.png)
